molecular formula C13H11NO3 B2553968 2-(1-Formylnaphthalen-2-yl)oxyacetamide CAS No. 650595-02-1

2-(1-Formylnaphthalen-2-yl)oxyacetamide

Cat. No.: B2553968
CAS No.: 650595-02-1
M. Wt: 229.235
InChI Key: BLANLHAARRIVEL-UHFFFAOYSA-N
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Description

2-(1-Formylnaphthalen-2-yl)oxyacetamide is an organic compound with the molecular formula C13H11NO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both formyl and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Formylnaphthalen-2-yl)oxyacetamide typically involves the reaction of 2-naphthol with chloroacetyl chloride to form 2-(2-chloroacetyl)naphthalene. This intermediate is then reacted with formamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Formylnaphthalen-2-yl)oxyacetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions

Major Products Formed

    Oxidation: 2-(1-Carboxynaphthalen-2-yl)oxyacetamide

    Reduction: 2-(1-Hydroxynaphthalen-2-yl)oxyacetamide

    Substitution: Various substituted acetamides depending on the nucleophile used

Scientific Research Applications

2-(1-Formylnaphthalen-2-yl)oxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Formylnaphthalen-2-yl)oxyacetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1-formylnaphthalen-2-yl)oxy]acetate
  • 2-(Naphthalen-2-yloxy)-N-[2-(naphthalen-2-yl-oxy)acetyl]acetohydrazide

Uniqueness

2-(1-Formylnaphthalen-2-yl)oxyacetamide is unique due to its specific combination of formyl and acetamide functional groups attached to a naphthalene ring. This structure imparts distinct chemical properties and reactivity compared to other naphthalene derivatives. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1-formylnaphthalen-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-13(16)8-17-12-6-5-9-3-1-2-4-10(9)11(12)7-15/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANLHAARRIVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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